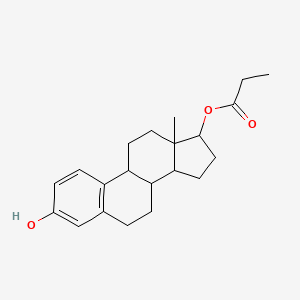

beta-Estradiol 17-propionate

Description

Historical Context of Steroid Hormone Research and Analogues

The academic investigation of beta-estradiol 17-propionate is part of the larger history of endocrinology. The early 20th century marked a pivotal era with the coining of the term "hormone" by Ernest Starling in 1905, defined as chemical messengers that coordinate bodily functions via the bloodstream. nih.gov This conceptual breakthrough catalyzed decades of research. In the 1920s and 1930s, researchers like Adolf Butenandt and Edward Adelbert Doisy successfully isolated and characterized key steroid hormones, including estrogen. nih.gov

Initial theories about hormone action focused on direct interactions with enzymes, but these were largely dismissed by the late 1950s due to the high concentrations required and the lack of tissue specificity. nih.gov The field shifted dramatically in the late 1950s and 1960s with the discovery of specific hormone-binding components within the nuclei of target cells. physiology.org This led to the understanding that steroid hormones function primarily by regulating gene expression, a concept solidified by studies showing that estradiol (B170435) treatment induced the synthesis of specific proteins in the uterus. nih.govphysiology.org

The cloning of the first steroid hormone receptor, the glucocorticoid receptor, in 1985, followed by the estrogen receptor (now known as ERα) in 1986, was a major milestone. physiology.org This opened the door to molecular-level investigations of hormone action. The discovery of a second estrogen receptor, ERβ, in 1996, further refined the understanding of estrogen signaling, revealing a more complex and nuanced system than previously imagined. physiology.orgnih.gov The development of synthetic steroid analogues, like this compound, was driven by the need to create compounds with modified properties for research and potential therapeutic applications. britannica.com

Rationale for Academic Investigation of Estradiol Esters

The academic study of estradiol esters, including this compound, is founded on key biochemical and pharmacokinetic principles. Estradiol itself has low bioavailability when administered orally due to extensive first-pass metabolism in the liver. drugbank.cominchem.org Esterification, the process of adding an ester group to the estradiol molecule, is a chemical modification designed to overcome this limitation and alter the compound's properties.

The primary rationales for investigating estradiol esters are:

Enhanced Lipophilicity : Adding an ester chain, such as propionate (B1217596), increases the molecule's fat solubility (lipophilicity). drugbank.comhelsinki.fi This change affects how the compound is absorbed, distributed, and stored in the body.

Sustained Release : The increased lipophilicity allows the ester to be formulated in an oil solution for intramuscular injection, forming a depot in the muscle tissue. wikipedia.orgtransfemscience.org From this depot, the compound is released slowly into circulation.

Pro-drug Function : Estradiol esters are essentially pro-drugs. After administration, enzymes in the body cleave the ester bond, releasing the active 17β-estradiol. drugbank.cominchem.org This gradual release and conversion result in a longer duration of action compared to the parent hormone.

Academic research into different esters (e.g., propionate, valerate (B167501), cypionate) aims to characterize and compare their release kinetics and resulting hormone profiles. transfemscience.org Studies have shown considerable variability in estradiol levels and curve shapes even among different esters, highlighting the importance of investigating each specific analogue. transfemscience.org This research is fundamental to understanding how structural modifications influence biological activity and provides a basis for designing compounds for specific experimental purposes. diva-portal.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-3-20(23)24-19-9-8-18-17-6-4-13-12-14(22)5-7-15(13)16(17)10-11-21(18,19)2/h5,7,12,16-19,22H,3-4,6,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCRZWCSVWBYSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859838 | |

| Record name | 3-Hydroxyestra-1,3,5(10)-trien-17-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis, Derivatization, and Structural Considerations for Research

Advanced Synthetic Methodologies for Beta-Estradiol 17-Propionate

The synthesis of this compound is primarily achieved through the selective esterification of the 17β-hydroxyl group of estradiol (B170435). The phenolic hydroxyl group at the C-3 position is less reactive, allowing for regioselective acylation at the C-17 position.

A common and direct method involves the reaction of 17β-estradiol with a propionylating agent, such as propionic anhydride (B1165640) or propionyl chloride. The reaction is typically conducted in the presence of a base, like pyridine, which acts as a catalyst and an acid scavenger. More advanced methodologies may employ coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the esterification under milder conditions. google.com

The precursor, 17β-estradiol, can be obtained from the reduction of estrone (B1671321). google.com This reduction, however, can produce a mixture of the 17β and the less active 17α isomers, necessitating purification steps like recrystallization or chromatography to isolate the desired 17β-estradiol. google.com Furthermore, total synthesis of the estradiol steroid nucleus has been achieved through various routes, including enantioselective methods that yield the correct stereochemistry. For instance, a pot-economical total synthesis of estradiol methyl ether has been accomplished using a diphenylprolinol silyl (B83357) ether mediated domino Michael/aldol reaction as a key step to construct the steroid's ring system with high stereoselectivity. researchgate.net Another facile six-step synthesis of the enantiomer of 17β-estradiol has also been described, starting from readily available precursors. nih.gov These total synthesis approaches provide access to the core steroidal structure upon which esterification can be performed.

The general scheme for the esterification of 17β-estradiol to form this compound is as follows:

17β-Estradiol + Propionic Anhydride --(Pyridine)--> this compound + Propionic Acid

Stereochemical Implications in Biological Research

The biological activity of estradiol and its derivatives is profoundly influenced by their three-dimensional structure. The steroid nucleus consists of four fused rings with several chiral centers, and the specific spatial arrangement of substituent groups is critical for effective binding to estrogen receptors (ERs). researchgate.net

The most significant stereochemical feature for the biological activity of estradiol esters is the orientation of the substituent at the C-17 position. The naturally occurring and most potent form is the 17β-isomer, where the hydroxyl group (and subsequently the propionate (B1217596) ester group) is oriented above the plane of the steroid ring system. nih.gov The 17α-epimer, where the group is oriented below the plane, exhibits significantly lower binding affinity for the estrogen receptor and, consequently, is much less biologically active. nih.govselleckchem.com In some cell lines, the 17α form has been found to be only one-tenth as potent as the 17β form. google.com

Preparation of Labeled and Modified Analogues for Mechanistic Probing

To investigate the molecular mechanisms of estrogen action, researchers often utilize modified analogues of estradiol esters. These analogues can be radiolabeled for quantitative binding studies or equipped with reactive or reporter groups to function as affinity probes for identifying and characterizing interacting proteins.

Radiolabeled ligands are indispensable for receptor binding assays, which are used to determine the affinity and specificity of hormone-receptor interactions. Estradiol derivatives, including esters like the 17-propionate, can be synthesized with radioactive isotopes such as tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), or iodine-125 (B85253) (¹²⁵I). nih.govresearchgate.netresearchgate.net

Tritium-labeled estradiol derivatives have been prepared for use in photoaffinity labeling studies. nih.gov Carbon-14 can be incorporated into the steroid's carbon skeleton, providing a stable label for metabolic and disposition studies. researchgate.net For example, [4-¹⁴C]17β-estradiol has been used as a precursor to synthesize radiolabeled conjugates for environmental fate studies. researchgate.net

Iodine-125, a gamma emitter, is often used for high-sensitivity assays. A common strategy is indirect labeling, where an estradiol derivative is first conjugated to a molecule like histamine (B1213489) or a tyrosine-containing peptide, which is then iodinated. researchgate.net For example, estradiol-17β-hemisuccinate was labeled with ¹²⁵I via an activated histamine conjugate for use in a Scintillation Proximity Assay (SPA) to determine binding affinity for estrogen receptors. researchgate.net Such assays allow for the quantitative analysis of receptor binding, including the determination of dissociation constants (Kd) through methods like Scatchard analysis. nih.gov More recently, radiometals like Gallium-68 have been used to label estradiol conjugates for positron emission tomography (PET) imaging, enabling the visualization of estrogen receptor-positive tissues in vivo. snmjournals.org

Affinity probes are modified ligands designed to identify, isolate, and study binding proteins. They typically consist of the core ligand (e.g., estradiol), a spacer arm, and a functional group that is either reactive (for covalent binding) or serves as a handle for purification.

Photoaffinity Labels: These probes contain a photoreactive group, such as an azide (B81097) or a diazocarbonyl function, which upon irradiation with UV light, forms a highly reactive species that can covalently bond to nearby amino acid residues in the receptor's binding pocket. nih.gov This allows for the permanent "tagging" of the receptor protein, facilitating its identification and structural analysis. nih.gov

Biotinylated Probes: Biotin is often used as an affinity handle due to its extremely high affinity for avidin (B1170675) and streptavidin proteins. High-affinity biotinylated derivatives of 17β-estradiol have been synthesized to isolate estrogen receptors and other estrogen-binding proteins from complex mixtures like cell lysates. nih.gov In a typical application, a biotinylated estradiol derivative is incubated with a protein mixture, and the resulting ligand-receptor complex is captured on an avidin-immobilized support (e.g., an affinity column). nih.gov After washing away non-specifically bound proteins, the receptor can be selectively eluted. nih.gov

Electrophilic Affinity Labels: Another approach is to introduce an electrophilic group, such as a bromoacetoxy function, onto the estradiol molecule. nih.gov These groups can react with nucleophilic amino acid residues, like the sulfhydryl (-SH) group of cysteine, within the hormone-binding site of the receptor. nih.gov Studies with 17α-(bromoacetoxy)alkyl estradiol derivatives have shown that these compounds can irreversibly inactivate the estrogen receptor, confirming their utility as affinity labels. nih.gov

Molecular and Cellular Mechanisms of Action

Estrogen Receptor Interactions and Subtype Specificity

Beta-estradiol exerts its effects primarily through interactions with specific estrogen receptors (ERs), which are located both within the nucleus and at the cell membrane. The main mediators of its action are the nuclear estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), as well as the G protein-coupled estrogen receptor 1 (GPER1).

Beta-estradiol binds to the ligand-binding domain (LBD) of Estrogen Receptor Alpha (ERα) with high affinity. This interaction is characterized by strong electrostatic and hydrophobic interactions within the receptor's binding pocket, involving key amino acid residues such as Glu353, Arg394, and His524. The binding affinity of beta-estradiol to ERα has been quantified in various experimental systems. For instance, endogenous estrogen receptor agonists, including β-Estradiol, exhibit a high affinity for ERα, with reported Ki values of approximately 0.12 nM.

Studies using cell-free expression systems have determined the equilibrium dissociation constant (Kd) for [3H]-17β-estradiol with the full-length ERα isoform (ER66) to be 68.8 pM. Another isoform, ER46, also binds beta-estradiol with a similar high affinity (Kd of 60.7 pM). The binding kinetics, analyzed through surface plasmon resonance, show that agonists like 17β-estradiol have association rates that can be up to 500-fold faster than antagonist ligands. This high-affinity binding induces a conformational change in the ERα protein, which is a critical first step in initiating its downstream signaling activities.

| Parameter | Receptor Isoform | Value | Experimental System |

|---|---|---|---|

| Ki | ERα | 0.12 nM | General Binding Assay |

| Kd | ER66 | 68.8 pM | Eukaryotic cell-free expression |

| Kd | ER46 | 60.7 pM | Eukaryotic cell-free expression |

| Kd | ER66 | 119.4 pM | Prokaryotic expression system |

| Kd | ER46 | 433.7 pM | Prokaryotic expression system |

Beta-estradiol also demonstrates high-affinity binding to Estrogen Receptor Beta (ERβ), with a binding affinity comparable to that of ERα. A reported Ki value for β-Estradiol binding to ERβ is 0.13 nM, nearly identical to its affinity for ERα. Despite the high degree of sequence homology in the ligand-binding domains of ERα and ERβ, subtle differences in their structures allow for the development of subtype-specific ligands. While beta-estradiol binds to both receptors with similar high affinity, some studies using surface plasmon resonance have identified subtle differences in how it interacts with the two isoforms. The binding of beta-estradiol to ERβ initiates a cascade of events similar to ERα, including conformational changes and receptor activation, though the ultimate biological outcomes can differ significantly depending on the cell type and tissue context. In some cellular systems, ERβ can counteract the proliferative effects mediated by ERα.

| Parameter | Receptor Isoform | Value | Source |

|---|---|---|---|

| Ki | ERβ | 0.13 nM | Tocris Bioscience |

In addition to the nuclear estrogen receptors, beta-estradiol binds to the G protein-coupled estrogen receptor 1 (GPER1), formerly known as GPR30. This receptor is typically located in the plasma membrane and endoplasmic reticulum. The binding of beta-estradiol to GPER1 initiates rapid, non-genomic signaling cascades. This interaction has been demonstrated in various cell lines, including breast cancer cells. Activation of GPER1 by beta-estradiol can lead to the stimulation of adenylyl cyclase, intracellular calcium mobilization, and activation of the PI3K pathway. These rapid signaling events are distinct from the slower, transcription-based genomic effects mediated by nuclear ERs. However, there is some controversy, with certain studies suggesting that GPER1 may exhibit ligand-independent activity and not respond to beta-estradiol in some experimental systems.

The binding of beta-estradiol to ERα or ERβ induces a critical conformational change in the receptor. This change facilitates the dissociation of heat shock proteins and promotes the formation of receptor dimers (homodimers of ERα/ERα or ERβ/ERβ, or heterodimers of ERα/ERβ). The ligand-bound dimer then serves as a platform for the recruitment of a large complex of proteins known as co-regulators.

These co-regulators are broadly classified as co-activators or co-repressors. In the presence of an agonist like beta-estradiol, the receptor conformation preferentially recruits co-activators, such as Steroid Receptor Coactivator-1 (SRC-1). Studies in human breast cancer cells have shown that both ERα and ERβ preferentially bind SRC-1 in the presence of beta-estradiol. This recruitment is essential for the subsequent steps of gene transcription, including chromatin remodeling and assembly of the general transcription machinery. The specific set of co-regulators recruited can vary depending on the cell type and the specific target gene, allowing for a highly regulated and context-specific response to estrogen signaling.

Genomic Signaling Pathways

The classical mechanism of beta-estradiol action, known as the genomic pathway, involves the regulation of gene expression through the direct binding of estrogen receptors to DNA.

Following ligand binding and dimerization in the cytoplasm, the beta-estradiol-ER complex translocates into the nucleus. Inside the nucleus, the receptor dimer recognizes and binds to specific DNA sequences known as Estrogen Response Elements (EREs), which are located in the promoter regions of target genes. The DNA-binding domain (DBD) of the estrogen receptor, which contains two zinc-finger motifs, is responsible for this specific interaction with the ERE sequence. The ability of the ER to bind directly to DNA is crucial for its function as a tumor suppressor in certain cancers. Upon binding to the ERE, the receptor-co-activator complex modulates the rate of transcription of the target gene, leading to either an increase or decrease in the synthesis of specific proteins, which ultimately mediates the physiological response to the hormone.

Estrogen Response Element (ERE)-Mediated Gene Transcription

The classical mechanism of estrogen action is initiated by the diffusion of 17β-estradiol across the cell membrane due to its lipophilic nature. patsnap.com Inside the cell, it binds to one of two principal estrogen receptor (ER) subtypes: ERα or ERβ. patsnap.com These receptors are predominantly located in the nucleus. patsnap.com Ligand binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins and form homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ). wikipedia.orgmdpi.com

This activated hormone-receptor complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. patsnap.com The binding of the ER dimer to an ERE initiates the recruitment of a complex of co-activator or co-repressor proteins. This molecular assembly modulates the rate of transcription by the RNA polymerase II machinery, thereby upregulating or downregulating the expression of specific genes. patsnap.comdrugbank.com This ERE-mediated pathway is a primary route through which estrogens exert long-term effects on cellular function and physiology. patsnap.comnih.gov

Cross-talk with Other Transcription Factors (e.g., AP-1, Sp1)

Beyond direct ERE binding, estrogen receptors can regulate gene expression through indirect mechanisms, often referred to as "nonclassical" genomic signaling. This involves the ER complex interacting with other transcription factors that are already bound to their own respective DNA response elements. nih.gov

A key example of this cross-talk is the interaction between ER and the transcription factor Sp1 (Specificity protein 1). ERα can physically interact with Sp1, enabling the activation of genes that contain GC-rich Sp1 binding sites in their promoters, even in the absence of a classical ERE. nih.gov This ERα/Sp1 interaction is crucial for the estrogen-mediated expression of several growth-regulatory genes, including c-fos, bcl-2, and E2F1, particularly in breast cancer cells. nih.gov

Similarly, ERs can modulate gene expression at sites for the activator protein-1 (AP-1) transcription factor. The nature of this regulation is highly complex and depends on the specific ligand, the ER subtype, and the cellular context. nih.gov For instance, in some cell types, estrogens and certain antiestrogens can activate gene expression through an ERα/AP-1 pathway. nih.gov This cross-talk with other signaling pathways allows for a broader and more nuanced regulation of the cellular transcriptome by 17β-estradiol.

Modulation of Gene Expression Profiles in Model Systems

The interaction of 17β-estradiol with genomic machinery results in significant alterations to gene expression profiles, a phenomenon extensively studied in various model systems. In ER-positive breast cancer cell lines like MCF-7, E2 treatment modulates a wide array of genes involved in cell proliferation, signaling, and metabolism. nih.gov

A study analyzing 84 key genes in MCF-7 cells found that 19 were significantly regulated by E2 treatment, with some being induced and others suppressed. nih.gov In vivo models have also demonstrated this regulatory capacity. In a porcine model, intrauterine administration of E2 was shown to alter the expression of genes critical for corpus luteum function, including those involved in prostaglandin signaling and steroidogenesis. mdpi.com

The table below summarizes the observed regulation of selected genes by 17β-estradiol in different model systems.

| Gene Symbol | Gene Name | Model System | Observed Effect of E2 | Reference |

|---|---|---|---|---|

| PGRMC1 | Progesterone Receptor Membrane Component 1 | Porcine Corpus Luteum (in vivo) | Expression Altered | mdpi.com |

| STAR | Steroidogenic Acute Regulatory Protein | Porcine Corpus Luteum (in vivo) | Expression Altered | mdpi.com |

| CYP19A1 | Cytochrome P450 Family 19 Subfamily A Member 1 (Aromatase) | Porcine Corpus Luteum (in vivo) | Expression Altered | mdpi.com |

| HSD17B1 | Hydroxysteroid 17-Beta Dehydrogenase 1 | Porcine Corpus Luteum (in vivo) | Expression Elevated | mdpi.com |

| GREB1 | Growth Regulation by Estrogen in Breast Cancer 1 | MCF-7 Breast Cancer Cells | Induced | mdpi.com |

| bcl-2 | B-cell lymphoma 2 | MCF-7 Breast Cancer Cells | Induced (via ER/Sp1) | nih.gov |

| c-fos | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | MCF-7 Breast Cancer Cells | Induced (via ER/Sp1) | nih.gov |

Subcellular Localization and Dynamic Regulation of Estrogen Receptors

Estrogen receptors (ERs), the primary targets of β-Estradiol 17-propionate, are not static entities within the cell. Their subcellular localization and dynamic regulation are critical for mediating the diverse effects of estrogens. ERs exist in different cellular compartments, including the nucleus, cytoplasm, and at the plasma membrane, allowing for both genomic and non-genomic signaling. wikipedia.orgnih.gov

In the classical view, unbound estrogen receptors are predominantly located in the cytoplasm, often in a complex with heat shock proteins. nih.gov Upon binding to an estrogenic ligand like β-Estradiol 17-propionate, the receptor undergoes a conformational change, dissociates from the heat shock proteins, and dimerizes. wikipedia.org This activated dimer then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. wikipedia.orgnih.gov

However, a significant population of ERs is also found at or near the plasma membrane. nih.govphysiology.org This membrane-associated pool of ERs is responsible for initiating the rapid, non-genomic signaling events discussed previously. The mechanisms that target ERs to the membrane are not fully elucidated but may involve post-translational modifications or interactions with other membrane-associated proteins.

The distribution and activity of estrogen receptors are also subject to dynamic regulation. For instance, the continuous presence of a ligand can lead to the downregulation of ER protein levels through the ubiquitin-proteasome pathway. ejmo.org This process involves the tagging of the receptor with ubiquitin molecules, which targets it for degradation by the proteasome, representing a key mechanism for controlling the cellular response to estrogens.

Table 2: Subcellular Localization and Function of Estrogen Receptors

| Cellular Compartment | Receptor State | Primary Function |

| Cytoplasm | Unliganded, complexed with HSPs | Reservoir of inactive receptors |

| Nucleus | Ligand-bound, dimerized | Genomic signaling, regulation of gene transcription |

| Plasma Membrane | Associated with membrane proteins | Non-genomic signaling, rapid cellular responses |

Epigenetic Modifications and Chromatin Remodeling

The interaction of the β-Estradiol 17-propionate-estrogen receptor complex with DNA does not occur in isolation. The accessibility of target genes is heavily influenced by the structure of chromatin, which is subject to various epigenetic modifications. Estrogens, through their receptors, can induce significant changes in the epigenetic landscape, thereby modulating gene expression. nih.gov

Key epigenetic mechanisms influenced by estrogen receptor activation include:

Histone Modifications: The binding of the estrogen receptor to DNA can recruit a variety of co-regulatory proteins, including histone acetyltransferases (HATs) and histone deacetylases (HDACs). nih.gov HATs add acetyl groups to histone tails, generally leading to a more open chromatin structure and increased gene transcription. Conversely, HDACs remove acetyl groups, resulting in chromatin condensation and transcriptional repression. Estradiol (B170435) has been shown to increase the acetylation of specific histone proteins, such as H3, which is associated with enhanced memory consolidation in certain brain regions. nih.gov

DNA Methylation: Estrogen signaling can also influence DNA methylation patterns. nih.gov DNA methyltransferases (DNMTs) add methyl groups to cytosine bases in DNA, typically leading to gene silencing. Studies have shown that estradiol can increase the expression of certain DNMTs, suggesting a role in regulating DNA methylation and, consequently, gene expression. tandfonline.com

Chromatin Remodeling: Estrogen receptors can interact with ATP-dependent chromatin remodeling complexes, such as the SWI/SNF complex. nih.gov These complexes use the energy from ATP hydrolysis to reposition or evict nucleosomes, thereby altering the accessibility of DNA to the transcriptional machinery.

These epigenetic modifications are not static and can be dynamically regulated in response to estrogen signaling. For example, prolonged estrogen deprivation can lead to changes in DNA methylation and histone modifications at enhancer regions, which can be reversed upon restimulation with estrogen. who.intoup.com This highlights the dynamic interplay between estrogen signaling and the epigenetic machinery in controlling gene expression.

Table 3: Estrogen-Induced Epigenetic Modifications and their Functional Consequences

| Epigenetic Modification | Key Enzymes/Complexes | Consequence on Chromatin | Effect on Gene Expression |

| Histone Acetylation | HATs, HDACs | More open (acetylation) or compact (deacetylation) | Activation or Repression |

| DNA Methylation | DNMTs | Altered methylation patterns | Generally silencing |

| Chromatin Remodeling | SWI/SNF complex | Repositioning of nucleosomes | Altered DNA accessibility |

Pharmacokinetics and Metabolism in Pre Clinical Models

Absorption and Distribution in Experimental Animal Models

Upon administration in animal models, estradiol (B170435) esters like beta-estradiol 17-propionate are rapidly hydrolyzed to 17β-estradiol. fao.org The subsequent absorption and distribution of the liberated estradiol have been characterized in several species.

In cattle, following the administration of radiolabeled estradiol-17β, radioactivity is primarily found in the urine and feces. fao.org The highest tissue residues are observed in the kidney and liver, which are key organs for metabolism and excretion. fao.org The major metabolites identified in excreta include estradiol-17α and estrone (B1671321), primarily in conjugated forms. fao.org In muscle and fat, the main metabolites detected are estradiol-17α and estrone. fao.org

Studies in ovariectomized rats using 17β-estradiol implants have shown that the hormone has a large total clearance value of 97.7 L/day. nih.gov In dogs administered labeled estradiol, radioactivity, in the form of both estradiol and its metabolite estrone, appeared rapidly in the peripheral blood. doi.org The study also revealed that the intestines play a significant role in the first-pass metabolism of estradiol, including its conversion to estrone and conjugation. doi.orgnih.gov Measurable quantities of estradiol and its metabolites were also found in the lymph, although this was not the primary route of absorption from the intestine. doi.org

| Animal Model | Key Findings on Absorption & Distribution | Primary Tissues/Fluids Studied | Reference |

|---|---|---|---|

| Cattle | Rapid hydrolysis of ester to estradiol-17β. Highest residues found in kidney and liver. | Urine, Feces, Muscle, Fat, Kidney, Liver | fao.org |

| Rats (Ovariectomized) | Characterized by a large total clearance value (97.7 L/day for estradiol). | Serum | nih.gov |

| Dogs | Rapid appearance of estradiol and estrone in peripheral blood. Significant first-pass metabolism in the intestinal wall. | Peripheral and Portal Blood, Lymph | doi.orgnih.gov |

Metabolic Transformation Pathways

Once this compound is hydrolyzed to 17β-estradiol, the free hormone undergoes extensive metabolic transformations primarily in the liver, but also in other tissues. wikipedia.org These pathways are crucial for its biological activity and subsequent elimination. The primary metabolic routes include hydroxylation, dehydrogenation, and conjugation. nih.govresearchgate.net

Hydroxylation is a major oxidative pathway in the Phase I metabolism of estradiol. nih.govresearchgate.net This process involves the addition of hydroxyl groups to the steroid ring at various positions, catalyzed by cytochrome P450 enzymes. wikipedia.orgresearchgate.net

2-Hydroxylation : This is the principal pathway for estradiol metabolism, especially in the liver. The resulting metabolite, 2-hydroxyestradiol, has minimal estrogenic activity and is cleared rapidly from circulation. wikipedia.orgnih.gov

4-Hydroxylation : This is a minor pathway in the liver but is more significant in extrahepatic tissues. The product, 4-hydroxyestradiol, can bind to the estrogen receptor and is considered to be a more carcinogenic metabolite. wikipedia.org

16α-Hydroxylation : This pathway leads to the formation of 16α-hydroxyestradiol (estriol), another important metabolite. wikipedia.org Competition exists between the different hydroxylation pathways; for instance, an increase in 2-hydroxylation can lead to a decrease in 16α-hydroxylation. nih.gov

The reversible conversion of 17β-estradiol to the less potent estrone is a critical step in modulating estrogenic activity. nih.govoncotarget.com This reaction is catalyzed by various isoforms of the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.govresearchgate.net

Oxidative Activity : Enzymes like 17β-HSD type 2 and type 4 catalyze the oxidation of 17β-estradiol to estrone, thereby inactivating the more potent estrogen. nih.govoncotarget.com

Reductive Activity : Conversely, enzymes such as 17β-HSD type 1, type 7, and type 12 catalyze the reduction of estrone back to 17β-estradiol, regenerating the active hormone. nih.govnih.govmdpi.com The tissue-specific expression of these enzymes allows for precise local control over estrogen levels. nih.gov

Following Phase I metabolism, estradiol and its hydroxylated metabolites undergo Phase II conjugation reactions. researchgate.net These processes increase the water solubility of the compounds, facilitating their excretion. The primary conjugation pathways are glucuronidation and sulfation. researchgate.netwikipedia.org

Glucuronidation : Estradiol and its metabolites can be conjugated with glucuronic acid to form glucuronides, such as estradiol 3-glucuronide, estradiol 17β-glucuronide, and estrone 3-glucuronide. doi.orgwikipedia.org

Sulfation : Conjugation with a sulfate (B86663) group, forming compounds like estrone sulfate and estradiol 3-sulfate, is another key inactivation and elimination pathway. wikipedia.org Estrone sulfate can also serve as a circulating reservoir that can be converted back to active estrogens in target tissues. wikipedia.org

A variety of enzymatic systems are responsible for the metabolic transformations of estradiol.

| Enzyme System | Specific Enzymes | Metabolic Function | Reference |

|---|---|---|---|

| Cytochrome P450 (CYP) | CYP1A2, CYP2C8, CYP2C9, CYP3A4 | Mediate the major hepatic 2-hydroxylation of estradiol. | wikipedia.org |

| CYP1A1, CYP1B1, CYP3A4 | Mediate extrahepatic 2- and 4-hydroxylation of estradiol. | wikipedia.org | |

| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Type 2, Type 4 | Oxidation of 17β-estradiol to estrone. | nih.govoncotarget.com |

| Type 1, Type 7, Type 12 | Reduction of estrone to 17β-estradiol. | oncotarget.comnih.gov | |

| Catechol-O-methyltransferase (COMT) | COMT | Inactivation of catechol estrogens (e.g., 2-hydroxyestradiol) via methylation. | wikipedia.org |

Identification and Characterization of Metabolites in Research Specimens

Pre-clinical studies have successfully identified and characterized numerous metabolites of estradiol in various biological samples from animal models. These findings provide a comprehensive picture of the metabolic fate of this compound after its initial conversion.

In studies with cattle, analysis of excreta and tissues revealed several key metabolites. fao.org Similarly, research in dogs identified estradiol and its metabolites in both blood and lymph. doi.org

| Metabolite | Animal Model | Specimen | Reference |

|---|---|---|---|

| Estradiol-17α | Cattle | Urine, Feces, Muscle, Kidney | fao.org |

| Estrone | Cattle, Dogs | Urine, Feces, Muscle, Kidney, Blood, Lymph | fao.orgdoi.org |

| Estradiol-17α-glucuronide | Cattle | Kidney | fao.org |

| Estrone Glucuronide | Dogs | Blood | doi.org |

| Estradiol Glucuronides | Dogs | Blood | doi.org |

| Estrone Sulfate | Dogs | Blood, Lymph | doi.org |

| 2-Hydroxyestradiol | General (metabolite of 17β-estradiol) | - | nih.gov |

| 2-Methoxyestradiol | General (metabolite of 17β-estradiol) | - | nih.gov |

Elimination Mechanisms in Experimental Systems (e.g., Microbial Degradation)

The elimination of this compound in experimental systems is primarily understood through the lens of microbial degradation. The initial and crucial step in the microbial metabolism of this compound is the hydrolysis of the 17-propionate ester group. This reaction is catalyzed by microbial esterase enzymes, which cleave the ester bond to release the parent steroid, 17β-estradiol (E2). researchfloor.org Once formed, 17β-estradiol is subjected to further microbial degradation, a process that has been extensively studied in various experimental systems.

Microbial degradation is considered a highly effective and promising method for the removal of estrogenic compounds from the environment. frontiersin.org A wide array of microorganisms, including both bacteria and fungi, have demonstrated the capability to degrade 17β-estradiol, often utilizing it as a carbon source. frontiersin.orgnih.govfrontiersin.org The efficiency of this biodegradation can be influenced by environmental factors such as pH, temperature, and the presence of other carbon sources, which can promote co-metabolism. frontiersin.orgmdpi.comresearchgate.net

The aerobic degradation of 17β-estradiol typically begins with the oxidation of the hydroxyl group at the C-17 position. frontiersin.org This conversion is mediated by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) and results in the formation of estrone (E1), a key and often rate-limiting step in the degradation pathway. nih.gov Following this initial transformation, the degradation proceeds with the breakdown of the steroid's multi-ring structure. The 4,5-seco pathway is a well-characterized aerobic pathway for estrogen degradation. nih.gov This pathway involves the hydroxylation of the aromatic A-ring, typically at the C-4 position to form 4-hydroxyestrone, followed by the cleavage of the bond between C-4 and C-5 by a dioxygenase enzyme. frontiersin.orgnih.gov This ring-cleavage step is critical as it disrupts the steroid's core structure, leading to a cascade of further reactions that break down the molecule into smaller, non-estrogenic compounds. nih.gov One of the notable downstream metabolites is pyridinestrone acid, which is considered a dead-end product in some bacterial degradation pathways. nih.govnih.gov

Numerous studies have identified and characterized specific microbial strains for their efficacy in degrading 17β-estradiol. Research has shown that bacterial co-cultures can be more effective than single strains, achieving higher degradation rates. nih.gov For example, a co-culture of Acinetobacter and Pseudomonas species isolated from animal wastes demonstrated a 98% removal of 17β-estradiol within seven days. nih.govresearchgate.net Similarly, fungi such as Aspergillus niger and Candida utilis have also been shown to effectively metabolize 17β-estradiol, breaking it down through processes that include hydroxylation, oxidation, and methylation. frontiersin.orgfrontiersin.org

The following tables summarize the findings from various experimental systems studying the microbial degradation of 17β-estradiol.

| Bacterial Strain(s) | Initial E2 Concentration | Degradation Efficiency | Duration | Optimal Conditions | Source |

|---|---|---|---|---|---|

| Rhodococcus sp. ED55 | 5 mg/L | 100% | 4 hours | - | nih.gov |

| Acinetobacter sp. (LM1) & Pseudomonas sp. (LY1) co-culture | 5 mg/L | ~98% | 7 days | pH 7.0-9.0 | nih.govresearchgate.net |

| Acinetobacter sp. (LM1) alone | 5 mg/L | 77% | 7 days | - | nih.gov |

| Pseudomonas sp. (LY1) alone | 5 mg/L | 68% | 7 days | - | nih.gov |

| Novosphingobium ARI-1 | 5 mg/L | 100% | 20 days | - | frontiersin.org |

| Rhodococcus sp. DS201 | 1 mg/L | 100% | 3 days | 30°C | frontiersin.org |

| Microbacterium resistens MZT7 | 10 mg/L | 86.7% | 5 days | pH 7.0, 30°C | mdpi.com |

| Fungal Strain | Initial E2 Concentration | Degradation Efficiency | Duration | Optimal Conditions | Source |

|---|---|---|---|---|---|

| Candida utilis CU-2 | 10 µM | ~97% | 5 days | 35°C, with 0.6 g/L sucrose | frontiersin.org |

| Aspergillus niger RG13B1 | - | Metabolized via hydroxylation, oxidation, methylation, etc. | - | - | frontiersin.org |

| Phanerochaete chrysosporium | - | Efficient removal | - | Varied pathways depending on culture media | nih.gov |

Mechanistic Role in Specific Biological Systems and Experimental Models

Reproductive System Research Models

In the context of reproductive biology, beta-estradiol 17-propionate has been utilized to investigate the profound effects of estrogen on both male and female systems.

While traditionally considered a female hormone, estrogen, and by extension its esters like this compound, plays a crucial role in male reproductive health. Elevated levels of estradiol (B170435) have been shown to severely impair spermatogenesis. researchgate.net In experimental models, treatment with estradiol can lead to a state where only spermatogonia are present in the seminiferous tubules, with a notable absence of later-stage germ cells like spermatocytes and spermatids. researchgate.net

However, the role of estrogen is complex. It is also recognized as a survival factor for germ cells. Studies have demonstrated that estrogens are directly involved in regulating male germ cell survival, and this effect is mediated through estrogen receptors. The disruption of the gene that codes for aromatase, the enzyme responsible for converting testosterone (B1683101) to estradiol, results in decreased fertility in aging male models. chemicalbook.com This indicates that a baseline level of estrogen is necessary for the normal functioning of the testis.

| Experimental Model | Compound Administered | Observed Effects on Spermatogenesis |

| Human Testicular Tissue (in vivo) | Estradiol | Severe impairment of spermatogenesis; absence of sperm in seminiferous tubules. researchgate.net |

| Human Testicular Tissue (in vivo) | Estradiol and Antiandrogens | Presence of single spermatozoa in seminiferous tubules after 6 years of treatment. researchgate.net |

| Animal Models (Aromatase knockout) | N/A (genetic modification) | Decreased fertility with advancing age, suggesting a necessary role for endogenous estradiol. chemicalbook.com |

In female reproductive models, this compound is used to simulate the endogenous estrogen environment to study its effects on ovarian function and the development of ovarian follicles (folliculogenesis). Estradiol is essential for the growth and maturation of follicles. nih.gov It is produced by the granulosa cells of developing antral follicles and acts to promote further follicular growth and the selection of a dominant follicle that will eventually ovulate. nih.gov

The ovarian cycle is characterized by fluctuating levels of estradiol. These levels are lowest during menses, rise during the follicular phase, and peak just before the luteinizing hormone (LH) surge that triggers ovulation. scribd.com Esters like this compound are valuable in experimental settings for their ability to mimic these hormonal fluctuations or maintain stable levels to study specific estrogen-dependent processes. google.com

| Research Area | Key Role of Estradiol |

| Follicular Growth | Stimulates mitosis of granulosa cells, increasing follicle size. google.com |

| Dominant Follicle Selection | Participates in the selection of the follicle destined for ovulation. nih.gov |

| Ovulation Trigger | A mid-cycle surge in estradiol stimulates the LH surge, leading to ovulation. google.com |

| Ovarian Hormone Production | A key secretory product of the ovary, indicating ovarian function. google.comanvisa.gov.brswisspharm.ro |

The uterotrophic assay, particularly in immature or ovariectomized rodents, is a standard method for assessing the estrogenic activity of compounds. In this assay, an increase in uterine weight is a hallmark of estrogenic action. This compound has been identified as a substance for evaluation in such assays, confirming its estrogenic properties. niph.go.jp The response is characterized by both cellular proliferation (hyperplasia) and fluid uptake (edema) in the uterus.

Neuroendocrine and Nervous System Research

The influence of estrogens extends beyond the reproductive system into the complex workings of the central nervous system (CNS).

This compound has been used in animal models to investigate the rapid, non-genomic effects of estradiol on behavior. For instance, studies have explored its impact on anxiety and depressive-like behaviors. Research in gonadectomized male rats has shown that acute administration of estradiol can produce an anxiolytic (anxiety-reducing) effect, as observed in behavioral tests like the open-field test. researchgate.net This suggests that estradiol can rapidly modulate neural circuits involved in mood and anxiety. researchgate.net

| Animal Model | Compound Administered | Behavioral Test | Observed CNS Effect |

| Gonadectomized Male Rats | Estradiol 17-propionate | Open-Field Test | Increased anxiolytic behavior. researchgate.net |

In experimental settings, 17β-estradiol has been shown to modulate long-term potentiation (LTP), a cellular mechanism underlying learning and memory. It can influence synaptic transmission by affecting glutamate (B1630785) and GABA receptor-mediated currents. Research indicates that locally synthesized estradiol in the brain is crucial for these processes. By using esters like this compound, researchers can manipulate systemic estrogen levels to understand their influence on these fundamental neural processes.

Modulation of Neurotransmitter Systems (e.g., Norepinephrine)

This compound, a synthetic ester of estradiol, is understood to exert significant influence over various neurotransmitter systems, with a particular focus in research on its interaction with norepinephrine (B1679862) (NE). Studies suggest a complex and multifaceted relationship where estradiol modulates noradrenergic signaling in key brain regions like the hypothalamus. nih.govnih.govmdpi.com This modulation can occur through several mechanisms, including the alteration of NE release and the function of its receptors.

Research indicates that estradiol can enhance the release of norepinephrine in the ventromedial hypothalamus (VMH), a critical area for regulating female reproductive behavior. nih.gov This enhanced release is proposed to increase the excitability of VMH neurons. nih.gov Furthermore, estradiol treatment has been shown to attenuate the inhibitory effects of alpha-2-adrenergic receptors on NE release in hypothalamic slices, suggesting a mechanism for facilitated norepinephrine neurotransmission. nih.gov

Conversely, some studies have reported that while acute administration of estradiol may enhance hypothalamic norepinephrine release, chronic exposure can lead to a decrease in NE levels in the hypothalamus of ovariectomized rats. ahajournals.org The interaction between estradiol and the noradrenergic system is further complicated by findings that noradrenergic inputs can, in turn, modulate the neural responses to estradiol. For instance, the alpha-1-noradrenergic antagonist prazosin (B1663645) has been shown to reduce the levels of estrogen receptors in hypothalamic cell nuclei following an estradiol injection in ovariectomized rats. nih.gov In some cases, a positive correlation has been observed between the levels of norepinephrine and nuclear estrogen receptors in the hypothalamus. nih.gov This bidirectional relationship highlights the intricate feedback loops that govern hormonal and neurotransmitter interactions in the brain.

Stress Response and Behavioral Modulation in Animal Models

The influence of this compound on stress response and behavior has been a subject of extensive investigation in various animal models, yielding results that underscore its complex, and at times contradictory, roles. The effects of estradiol on anxiety-like and depressive-like behaviors appear to be highly dependent on the dose, the duration of exposure, and the specific behavioral paradigm employed. nih.govfrontiersin.org

In rodent models, estradiol administration has been associated with both anxiolytic (anxiety-reducing) and anxiogenic (anxiety-promoting) effects. For instance, in ovariectomized (OVX) rats, moderate physiological levels of estradiol have been shown to increase anti-anxiety-like behavior in the light-dark transition task. nih.govnih.gov Similarly, studies in aged female mice have demonstrated that acute estradiol administration can reduce anxiety- and depression-like behaviors. nih.gov However, other research has indicated that certain estradiol regimens may not produce these anxiolytic effects, and in some contexts, can even induce anxiety-like behaviors. nih.govfrontiersin.org For example, recent research presented at ENDO 2024 suggested that female rats treated with synthetic estrogen exhibited more behaviors associated with anxiety compared to those receiving a natural estrogen. neurosciencenews.com

With regard to depressive-like behaviors, studies using the forced swim test in OVX rats have shown that estradiol can exert antidepressant-like effects. nih.govnih.gov The behavioral effects of estradiol are often linked to its actions in brain regions that regulate mood and affect, such as the cortex, hippocampus, and hypothalamus. nih.gov The responsiveness to estradiol can also be influenced by factors like age and prior stress exposure. For instance, one study found that prenatally stressed female rats showed a greater sensitivity to the anxiety-reducing and antidepressant-like effects of estradiol replacement therapy compared to control animals. researchgate.net

It is important to note that the behavioral outcomes are not always consistent across different tests. The complexity of these findings suggests that estradiol's role in modulating behavior is not straightforward and is likely influenced by a multitude of factors, including the specific estrogen receptor subtypes involved and their distribution in the brain. frontiersin.org

Bone Metabolism Research

Regulation of Osteoblast and Osteoclast Activity in vitro/ex vivo

This compound plays a critical role in the regulation of bone metabolism, primarily through its direct effects on the cellular components of bone: osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). A substantial body of in vitro and ex vivo research has demonstrated that estradiol is a potent inhibitor of osteoclast activity and a stimulator of osteoblast function.

In contrast to its effects on osteoclasts, estradiol generally promotes the activity of osteoblasts. Research has shown that 17β-estradiol can enhance the proliferation and maturation of osteoblasts. nih.govmdpi.com It has been linked to increased synthesis of collagen, a primary component of the bone matrix, by osteoblasts. mdpi.com Studies on human osteoblastic cells have demonstrated that estradiol can upregulate the expression of genes associated with bone formation. tandfonline.com The stimulatory effect of estradiol on osteoblasts contributes to the maintenance of bone mass and strength.

Table 1: Effects of 17β-Estradiol on Osteoclast and Osteoblast Activity in vitro

| Cell Type | Effect of 17β-Estradiol | Key Findings |

|---|

| Osteoclasts | Inhibition of differentiation and activity | - Reduces RANKL-dependent osteoclast differentiation by 40-50% in human monocyte cultures. nih.gov

Molecular Pathways in Bone Remodeling (e.g., SIRT1, AMPK-mTOR, FOXO3a, Wnt signaling)

The regulatory effects of this compound on bone cells are mediated by a complex network of intracellular signaling pathways. Research has begun to elucidate the specific molecular mechanisms through which estradiol influences bone remodeling.

One significant pathway implicated in the action of estradiol on osteoblasts is the Sirtuin 1 (Sirt1) signaling cascade. Studies have shown that 17β-estradiol can improve osteoblastic cell function by activating the Sirt1/NF-κB/MMP-8 pathway. tandfonline.com In this pathway, estradiol upregulates the expression of Sirt1, which in turn leads to a decrease in the expression of NF-κB and MMP-8, ultimately promoting osteoblast viability and the expression of bone formation markers. tandfonline.com

The Wnt signaling pathway, a critical regulator of bone formation, is also influenced by estradiol. mdpi.com Estradiol's effects on the Wnt pathway are thought to be mediated, at least in part, through its interaction with estrogen receptors (ERs), particularly ERα, which is expressed in osteoblasts, osteocytes, and osteoclasts. mdpi.comnih.gov

While the direct role of AMPK-mTOR and FOXO3a signaling in the context of estradiol's effects on bone metabolism is still being fully elucidated, there is evidence from other systems that suggests potential involvement. For instance, in the cardiovascular system, 17β-estradiol has been shown to exert protective effects through the SIRT1/AMPK pathway. nih.gov Given the interconnectedness of cellular signaling, it is plausible that similar pathways are at play in bone cells.

Trabecular Bone Volume Modulation in Animal Models

The cellular and molecular effects of this compound translate into significant changes in bone microarchitecture, particularly in the trabecular bone, which is the spongy, inner part of the bone that is metabolically active. Animal models, especially those involving ovariectomy to induce estrogen deficiency, have been instrumental in demonstrating the crucial role of estradiol in maintaining trabecular bone volume.

In studies using ovariectomized (OVX) rats, a model that mimics postmenopausal bone loss, the absence of estrogen leads to a significant decrease in trabecular bone volume (TBV). nih.govspandidos-publications.com Local infusion of 17β-estradiol into the femur of OVX rats has been shown to dose-dependently restore TBV. nih.gov This restoration of bone volume is attributed to both the inhibition of bone resorption and the stimulation of bone formation. nih.govresearcher.life Specifically, estradiol treatment in OVX rats decreases the number of osteoclasts and the resorption surface while simultaneously increasing the number of osteoblasts and the osteoid surface. nih.gov

Research has also demonstrated that estradiol treatment can increase trabecular bone volume in intact male-to-female mouse models, primarily through an increase in bone formation. nih.gov This effect is characterized by an increase in trabecular number and thickness, and a decrease in trabecular separation. nih.gov These findings from various animal models provide strong in vivo evidence for the anabolic and anti-resorptive effects of estradiol on trabecular bone, highlighting its importance in preserving skeletal integrity.

Table 2: Modulation of Trabecular Bone Volume by 17β-Estradiol in Animal Models

| Animal Model | Condition | Effect of 17β-Estradiol | Key Histomorphometric Changes |

|---|

Cardiovascular System Research

The influence of this compound on the cardiovascular system is an area of active research, with animal studies suggesting both protective and complex, context-dependent effects. frontiersin.orgnih.govmdpi.com The actions of estradiol on cardiovascular health are thought to be mediated through its effects on vascular function, cellular signaling, and gene expression within the heart and blood vessels. frontiersin.org

In a rat model of post-menopausal metabolic syndrome, 17-β oestradiol was found to prevent cardiovascular dysfunction. nih.gov This protective effect was associated with the modulation of the SIRT1/AMPK signaling pathway and a reduction in histone H3 acetylation in the aorta and heart. nih.gov These findings suggest that estradiol can influence epigenetic and metabolic pathways to confer cardioprotection. nih.gov

The effects of estradiol on the heart can vary depending on the nature of the cardiac stress. For example, in a mouse model of myocardial infarction, 17β-estradiol was shown to increase left ventricular and cardiomyocyte hypertrophy. nih.gov In contrast, in a pressure overload model (transverse aortic constriction), estradiol treatment limited the increase in left ventricular mass and improved cardiac parameters. nih.gov These differing effects may be related to the differential activation of signaling pathways, such as Stat3, in response to different hypertrophic stimuli. nih.gov

Estradiol also impacts vascular function. Studies in perimenopausal women have shown that estrogen supplementation can attenuate norepinephrine-induced vasoconstriction. ahajournals.org Furthermore, animal studies have indicated that the anti-atherogenic effects of 17β-estradiol are mediated via estrogen receptors. nih.gov However, it is worth noting that a meta-analysis of animal studies on the effects of estrogen on atherosclerosis revealed a potential for publication bias and exaggerated effects in smaller studies, highlighting the need for careful interpretation of the existing literature. nih.gov

Cardioprotective Mechanisms in Experimental Models

Beta-estradiol demonstrates significant cardioprotective effects, largely observed in models of ischemia-reperfusion injury. nih.gov In an in vivo model using ovariectomized rabbits, administration of 17-beta-estradiol prior to coronary artery occlusion and reperfusion resulted in a substantial decrease in infarct size compared to vehicle groups. nih.gov The infarct size as a percentage of the area at risk was significantly reduced in the 17-beta-estradiol-treated group (18.8 +/- 1.7) compared to the vehicle group (48 +/- 5.5). nih.gov This protective action is primarily mediated through estrogen receptors (ERs). nih.govnih.gov The use of an estrogen receptor antagonist, ICI 182,780 (Fulvestrant), was shown to significantly block the infarct size-sparing effect of 17-beta-estradiol, confirming the receptor-mediated pathway of this cardioprotection. nih.gov Both major estrogen receptors, ER-alpha (ERα) and ER-beta (ERβ), are present in the heart and blood vessels, and are considered the prevailing mediators of estradiol-induced cardiovascular protection. nih.gov

Regulation of Cardiac Myocyte Physiology (e.g., hypertrophy, mitochondrial function, Ca2+ signaling)

Beta-estradiol exerts profound regulatory effects on the physiology of cardiac myocytes, particularly in relation to hypertrophy, mitochondrial integrity, and calcium signaling. nih.govnih.gov It has been identified as a potent anti-hypertrophic agent. nih.govuss.cl In cultured rat cardiomyocytes, pre-treatment with 17-beta-estradiol was found to prevent norepinephrine-induced increases in cell size and the expression of hypertrophic stress markers such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP). nih.govuss.cl

A key mechanism underlying these anti-hypertrophic effects is the preservation of mitochondrial function. nih.govuss.cl Estradiol helps maintain the mitochondrial network, enhances oxidative phosphorylation, and supports ATP production while reducing the formation of reactive oxygen species (ROS). nih.govnih.gov Specifically, it prevents the fragmentation of the mitochondrial network and the reduction in ATP levels induced by hypertrophic stimuli. nih.govuss.cl This is achieved, in part, by regulating the mitochondrial E3 ubiquitin ligase 1 (MUL1), a protein involved in mitochondrial fission. nih.govuss.cl Beta-estradiol prevents the increase in MUL1 expression induced by norepinephrine, thereby counteracting mitochondrial dysfunction and hypertrophy. nih.govuss.cl

| Physiological Process | Effect of beta-Estradiol | Key Molecular Mediator/Mechanism | Experimental Model |

|---|---|---|---|

| Cardiac Hypertrophy | Inhibition/Prevention | Downregulation of ANP, BNP, and MUL1 expression | Cultured rat cardiomyocytes stimulated with norepinephrine nih.govuss.cl |

| Mitochondrial Function | Preservation/Enhancement | Prevents mitochondrial fragmentation, maintains ATP levels, reduces ROS | Cultured rat cardiomyocytes nih.govnih.gov |

| Ca2+ Signaling | Modulation | Regulation of Ca2+ ion channels via estrogen receptors | General cardiomyocyte models nih.gov |

Vascular Endothelial Cell Function in vitro

In vitro studies have established that beta-estradiol directly influences the function of vascular endothelial cells, a critical component of the cardiovascular system. It has been shown to promote the proliferation of endothelial cells. nih.gov This mitogenic effect is dependent on the endogenous production of vascular endothelial growth factor (VEGF), as co-administration with an anti-VEGF antibody blocks the proliferative effect. nih.gov In bovine retinal capillary endothelial cells, 17-beta-estradiol was found to significantly increase DNA synthesis and augment VEGF-induced DNA synthesis. arvojournals.org The addition of beta-estradiol 17-acetate, a related ester, to culture medium was found to be a critical factor in promoting the adhesion and proliferation of human brain microvascular endothelial cells (hBMECs) isolated from neurosurgery patients, supporting the protective role of estrogens on microvessels. nih.gov This effect was particularly crucial for the recovery and viability of cells after isolation and cryopreservation. nih.gov

Modulation of Natriuretic Peptides and Inflammatory Markers in Animal Models

In animal models, beta-estradiol modulates key biomarkers associated with cardiac stress and inflammation. In studies of induced cardiac hypertrophy, 17-beta-estradiol treatment prevented increases in the hypertrophic markers ANP and BNP at both the protein and mRNA levels. uss.cl Furthermore, in a transgenic mouse model, overexpression of MUL1 led to increased levels of ANP, an effect that highlights the pathway regulated by estradiol to prevent hypertrophy. nih.gov

Beyond cardiac stress markers, beta-estradiol demonstrates significant anti-inflammatory effects in animal models. In ovariectomized rats, which exhibit elevated levels of pro-inflammatory markers, treatment with an estradiol ester significantly reduced plasma levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and high mobility group box-1 (HMGB-1). aem-sbem.comscielo.br This restoration of inflammatory markers to levels comparable to those in sham-operated animals confirms the potent systemic anti-inflammatory capacity of estradiol. aem-sbem.comscielo.br

| Marker Type | Marker Name | Effect of beta-Estradiol | Experimental Model |

|---|---|---|---|

| Natriuretic Peptides | Atrial Natriuretic Peptide (ANP) | Downregulation | Cultured rat cardiomyocytes; Transgenic mice nih.govuss.cl |

| Brain Natriuretic Peptide (BNP) | Downregulation | Cultured rat cardiomyocytes uss.cl | |

| Inflammatory Markers | Tumor Necrosis Factor-alpha (TNF-α) | Downregulation | Ovariectomized female Wistar rats aem-sbem.comscielo.br |

| Interleukin-6 (IL-6) | Downregulation | Ovariectomized female Wistar rats aem-sbem.comscielo.br | |

| High Mobility Group Box-1 (HMGB-1) | Downregulation | Ovariectomized female Wistar rats aem-sbem.comscielo.br |

Immunological System Research

Immunomodulatory Effects in Macrophage Models

Beta-estradiol exerts significant immunomodulatory effects by directly influencing macrophage function and polarization. Macrophages can adopt distinct functional phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory (M2). unipd.it Research shows that 17-beta-estradiol can modulate this balance. unipd.itmdpi.com In models using human monocyte-derived macrophages, 17-beta-estradiol was shown to reverse the M1-induced downregulation of the M2 phenotype. unipd.it Furthermore, pre-incubation with 17-beta-estradiol reduced the production of the pro-inflammatory cytokine TNF-α in LPS-stimulated macrophages. unipd.it In mouse bone marrow-derived macrophages, pre-treatment with estradiol significantly impaired the gene expression of inflammatory markers and the production of IL-1β in M1-polarized cells, while upregulating the expression of anti-inflammatory markers in M2-polarized cells. mdpi.com This suggests a protective role for estradiol in conditions characterized by excessive inflammation. mdpi.com

Regulation of Immune Cell Function and Gene Expression

The immunomodulatory capacity of beta-estradiol extends to the regulation of gene expression within immune cells, primarily through the inhibition of pro-inflammatory signaling pathways. nih.govnih.gov A key mechanism is the control of the nuclear factor kappaB (NF-κB) family of transcription factors, which are central drivers of inflammatory gene expression. nih.govnih.gov In macrophage cell lines, 17-beta-estradiol blocks the lipopolysaccharide (LPS)-induced activation of NF-κB by preventing its translocation into the nucleus. nih.govnih.govresearchgate.net This effect is mediated specifically through ERα and inhibits the DNA binding and transcriptional activity of NF-κB members like p65, c-Rel, and p50. nih.govresearchgate.net

This inhibitory action on NF-κB leads to the downregulation of numerous inflammatory genes. nih.gov In T-cell dependent inflammation models, estradiol decreased the gene expression and production of TNF-α and interferon-gamma (IFN-γ). nih.gov Conversely, studies on primary monocyte-derived macrophages have shown that the withdrawal of estradiol leads to a significant increase in the transcript levels of the interleukin 1 receptor antagonist (IL-1ra) and the LXRα receptor, indicating that the presence of estradiol actively suppresses certain inflammatory and metabolic pathways in these cells. nih.gov

| Gene/Pathway | Effect of beta-Estradiol | Cell/Model Type |

|---|---|---|

| NF-κB Pathway | Inhibition (prevents nuclear translocation) | RAW 264.7 macrophages; Primary microglia nih.govnih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Decreased gene expression and production | Peritoneal exudate cells (T-cell dependent inflammation) nih.gov |

| Interferon-gamma (IFN-γ) | Decreased gene expression | Peritoneal exudate cells (T-cell dependent inflammation) nih.gov |

| Interleukin 1 receptor antagonist (IL-1ra) | Suppression (levels increase upon withdrawal) | Primary monocyte-derived macrophages nih.gov |

| LXRα receptor | Suppression (levels increase upon withdrawal) | Primary monocyte-derived macrophages nih.gov |

Metabolic Regulation in Experimental Models

While direct studies on this compound are lacking, research on 17β-estradiol provides significant insights into its role in metabolic regulation.

Influence on Glucose and Lipid Metabolism Pathways

17β-estradiol plays a crucial role in modulating both glucose and lipid metabolism. In human myotubes from female donors, treatment with 17β-estradiol has been shown to enhance insulin-stimulated glucose incorporation into glycogen. nih.gov It also increased the oxidation of palmitate, a key fatty acid, in myotubes from male donors. nih.gov In prediabetic mouse models, 17β-estradiol has been observed to reverse disordered glucose metabolism induced by a high-fat diet. nih.gov Furthermore, it helps restore lipid metabolism in visceral fat. nih.gov

Studies in postmenopausal women have also indicated that 17β-estradiol can positively influence lipid profiles. nih.gov Research on the combined effects of 17β-estradiol and norethisterone acetate (B1210297) has demonstrated a significant decrease in fasting glucose and insulin (B600854) levels in women. frontiersin.org

Table 1: Effects of 17β-Estradiol on Glucose and Lipid Metabolism Markers

| Experimental Model | Key Findings |

| Human Myotubes (Female) | Enhanced insulin-stimulated glucose incorporation into glycogen. nih.gov |

| Human Myotubes (Male) | Increased palmitate oxidation. nih.gov |

| Prediabetic Mice | Reversed high-fat diet-induced disordered glucose and lipid metabolism. nih.gov |

| Postmenopausal Women | Showed improvements in lipid profiles. nih.gov |

| Women (with norethisterone acetate) | Decreased fasting glucose and insulin levels. frontiersin.org |

Interaction with Unfolded Protein Response (UPR) in Pancreatic Beta Cells

The unfolded protein response (UPR) is a cellular stress response pathway. Research suggests that 17β-estradiol can protect pancreatic beta cells by modulating the UPR in response to endoplasmic reticulum (ER) stress. mdpi.comnih.gov In a mouse model of hyperglycemia, exogenous 17β-estradiol increased the expression of adaptive UPR markers while repressing apoptotic UPR markers. mdpi.comnih.gov These findings, consistent with observations in cultured pancreatic beta cell lines, suggest a protective role for 17β-estradiol in maintaining beta cell health and function. mdpi.com The UPR is implicated in various diseases, including diabetes, and the moderating role of 17β-estradiol is an active area of investigation. phypha.ir

Influence on Cellular Proliferation and Differentiation in Research Models

The influence of 17β-estradiol on cellular processes is highly context-dependent, varying with cell type and physiological state.

Studies in Cancer Cell Lines for Mechanistic Insights (Excluding Therapeutic Application)

In estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7, 17β-estradiol has been shown to stimulate cell proliferation. nih.govfrontiersin.org Mechanistically, it can up-regulate energy metabolism pathways, including both oxidative phosphorylation and glycolysis, which in turn supports tumor cell growth and invasiveness. nih.govfrontiersin.org In glioblastoma cells, 17β-estradiol has also been observed to promote proliferation and regulate genes involved in mitochondrial fitness. nih.gov Conversely, in a renal cancer cell line, 17β-estradiol exhibited a potential protective role by reducing cell viability. endocrine-abstracts.org

Table 2: Mechanistic Insights into 17β-Estradiol's Effects on Cancer Cell Proliferation

| Cell Line | Effect on Proliferation | Mechanistic Insights |

| MCF-7 (ER+ Breast Cancer) | Stimulation | Upregulation of energy metabolism pathways. nih.govfrontiersin.org |

| Glioblastoma Cells | Promotion | Regulation of genes involved in mitochondrial fitness. nih.gov |

| Renal Cancer Cells | Reduction | Potential protective role. endocrine-abstracts.org |

Effects on Cellular Growth and Differentiation in Non-Malignant Models

In non-malignant cell models, 17β-estradiol has demonstrated varied effects on cellular growth and differentiation. In a 3T3-L1 preadipocyte cell model, 17β-estradiol was found to increase adipogenesis. mdpi.com It has also been shown to inhibit the proliferation and migration of human vascular smooth muscle cells, which may contribute to its cardiovascular protective properties. nih.gov Furthermore, 17β-estradiol can promote the differentiation of neural stem cells into the endothelial lineage, playing a role in angiogenesis in injured peripheral nerves. nih.gov In human mesenchymal stem cells, it has been found to modulate both osteogenic and adipogenic differentiation. researchgate.net

Effects in Other Biological Systems (e.g., Plant Physiology)

The effects of 17β-estradiol are not limited to animal models. In the plant Arabidopsis thaliana, low concentrations of 17β-estradiol have been shown to enhance root growth and shoot biomass, increase the rate of photosynthesis, and lead to an accumulation of carbohydrates and proteins. scirp.orgresearchgate.net However, higher concentrations can have a toxic effect, leading to reduced growth and metabolite content. scirp.orgresearchgate.net In the aquatic plant Wolffia arrhiza, 17β-estradiol demonstrated a stimulatory effect on photosynthetic pigments. pjoes.com Studies on the microalga Scenedesmus quadricauda have also reported a positive effect of 17β-estradiol on cell growth and the biosynthesis of valuable biomolecules. nih.gov These findings suggest that 17β-estradiol can act as a biostimulant for plant growth at lower concentrations. scirp.orgresearchgate.net

Advanced Analytical Methodologies for Research Applications

Mass Spectrometry-Based Techniques (LC-MS/MS, GC-MS) for Research Quantification

Mass spectrometry (MS) coupled with chromatographic separation stands as a gold standard for the quantification of steroid hormones and their esters due to its high sensitivity and specificity. researchgate.netnih.gov These techniques are particularly valuable in research settings for accurately measuring low concentrations of analytes in complex biological matrices.

Method Development and Validation for Biological Matrices (e.g., Plasma, Tissue Extracts)

While specific validated methods for the quantification of beta-estradiol 17-propionate in biological matrices using LC-MS/MS or GC-MS are not extensively documented in publicly available literature, the principles of method development for similar steroidal esters are well-established. A typical workflow involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection parameters.

For LC-MS/MS analysis, a crucial step is the development of an efficient extraction protocol to isolate the compound from complex matrices like plasma or tissue homogenates. nih.gov This often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.govnih.gov The choice of solvents and sorbents is critical to ensure high recovery and minimize matrix effects. Chromatographic separation is typically achieved using a reverse-phase C18 column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comresearchgate.net For mass spectrometric detection, the instrument is operated in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard. Derivatization with reagents like dansyl chloride can be employed to improve ionization efficiency and achieve lower limits of quantification. nih.gov

In the case of GC-MS, derivatization is a mandatory step to increase the volatility and thermal stability of the steroid ester. nih.gov Common derivatizing agents for estrogens include silylating agents (e.g., bis(trimethylsilyl)trifluoroacetamide) or perfluoroacylating agents. nih.gov The separation is performed on a capillary column, and the mass spectrometer is operated in selected ion monitoring (SIM) or MRM mode for quantification. nih.gov

Method validation is a critical component to ensure the reliability of the data. This process involves assessing parameters such as linearity, accuracy, precision, selectivity, sensitivity (limit of detection and limit of quantification), recovery, and stability, following established regulatory guidelines. nih.gov

Below is an interactive data table summarizing typical parameters for the LC-MS/MS analysis of estradiol (B170435), which would be adapted for its 17-propionate ester.

| Parameter | Typical Condition for Estradiol Analysis | Relevance for this compound |

| Sample Preparation | Liquid-Liquid Extraction or Solid-Phase Extraction | Similar extraction protocols would be applicable. |

| Chromatography | Reverse-phase C18 column | A C18 column would likely provide good separation. sielc.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | A similar mobile phase composition would be a good starting point. sielc.com |

| Ionization Mode | Electrospray Ionization (ESI), often in negative mode | ESI would be suitable, and ionization mode would be optimized. |

| MS Detection | Multiple Reaction Monitoring (MRM) | MRM would be essential for selective and sensitive quantification. |

| Derivatization | Optional (e.g., with dansyl chloride) | Derivatization could be explored to enhance sensitivity. nih.gov |

Metabolite Profiling and Identification

This compound, as a prodrug, is expected to be metabolized in vivo to beta-estradiol and propionic acid. Further metabolism would then follow the known pathways of beta-estradiol, which include hydroxylation, oxidation, and conjugation (glucuronidation and sulfation). nih.govnih.gov

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, coupled with liquid chromatography, is a powerful tool for metabolite profiling and identification. lcms.cz These instruments provide accurate mass measurements, which aid in the determination of the elemental composition of metabolites. Tandem mass spectrometry (MS/MS) experiments are then used to obtain structural information by fragmenting the metabolite ions and analyzing the resulting product ions. lcms.cz

Chromatographic Separation Techniques (HPLC, GC)

Chromatographic techniques are fundamental for the separation and quantification of this compound from other compounds in a mixture.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of steroid esters. researchgate.netmdpi.com A reverse-phase HPLC method with a C18 column is suitable for the separation of this compound. sielc.com The mobile phase typically consists of a mixture of acetonitrile and water. sielc.com For mass spectrometry compatible applications, a volatile acid like formic acid is used instead of phosphoric acid. sielc.com

Gas chromatography (GC) can also be employed for the analysis of this compound, although it requires prior derivatization to increase the compound's volatility. globalresearchonline.net GC offers high resolution and is often coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for detection. globalresearchonline.net

The following table summarizes typical chromatographic conditions for the analysis of estradiol and its esters.

| Technique | Column Type | Mobile/Carrier Gas | Detection |

| HPLC | Reverse-phase C18 | Acetonitrile/Water | UV, Fluorescence, MS |

| GC | Capillary (e.g., HP-5) | Nitrogen or Helium | FID, MS |

Spectroscopic Characterization Methods (NMR, IR, UV) for Structural Elucidation